molecular formula C18H18N2 B14125492 6-tert-Butyl-4-phenylcinnoline

6-tert-Butyl-4-phenylcinnoline

Cat. No.: B14125492
M. Wt: 262.3 g/mol
InChI Key: WUZMSDLVIBONJZ-UHFFFAOYSA-N
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Description

6-tert-Butyl-4-phenylcinnoline is an organic compound belonging to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-4-phenylcinnoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-tert-butylphenylhydrazine and 2-phenylacetyl chloride, the reaction proceeds through intermediate steps involving condensation and cyclization to form the cinnoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. These processes often use catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further streamline production.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-4-phenylcinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with amines or thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocinnoline derivatives.

    Substitution: Various substituted cinnoline derivatives depending on the reagents used.

Scientific Research Applications

6-tert-Butyl-4-phenylcinnoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-phenylcinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Shares the tert-butyl group but lacks the cinnoline structure.

    2,6-Di-tert-butyl-4-methylphenol: Another tert-butyl-substituted phenol with antioxidant properties.

    4-Phenylcinnoline: Lacks the tert-butyl group but has a similar cinnoline core.

Uniqueness

6-tert-Butyl-4-phenylcinnoline is unique due to the combined presence of the tert-butyl and phenyl groups on the cinnoline ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

6-tert-butyl-4-phenylcinnoline

InChI

InChI=1S/C18H18N2/c1-18(2,3)14-9-10-17-15(11-14)16(12-19-20-17)13-7-5-4-6-8-13/h4-12H,1-3H3

InChI Key

WUZMSDLVIBONJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=NC=C2C3=CC=CC=C3

Origin of Product

United States

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